Structural Properties and Characterization of cis-Cyclohex-4-ene-1,2-diamine
Structural Properties and Characterization of cis-Cyclohex-4-ene-1,2-diamine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Cyclohex-4-ene-1,2-diamine is a C₂-symmetric chiral diamine that serves as a pivotal building block in modern chemistry. Its rigid, stereochemically defined structure makes it an invaluable ligand for asymmetric catalysis and a versatile scaffold in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive exploration of its core structural properties, conformational analysis, and stereochemistry. We present detailed, field-proven methodologies for its synthesis and rigorous characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The causality behind experimental choices is explained to equip researchers with the practical insights needed for its successful application in drug development and materials science.
Introduction: A Molecule of Strategic Importance
Vicinal (1,2-) diamines are ubiquitous structural motifs found in natural products, pharmaceutical agents, and, most notably, as chiral ligands in asymmetric synthesis.[1] Within this class, cis-cyclohex-4-ene-1,2-diamine distinguishes itself through a unique combination of stereochemical rigidity and synthetic accessibility. The cyclohexene ring constrains the molecule into a predictable conformation, while the two cis-oriented amine groups provide an ideal bidentate chelation site for metal catalysts. This pre-organization is crucial for creating a well-defined chiral environment, enabling high levels of enantioselectivity in a wide range of chemical transformations.
The importance of such diamines is underscored by the extensive use of its saturated analogue, 1,2-diaminocyclohexane (DACH), in the development of third-generation platinum-based anticancer drugs like Oxaliplatin.[2] The introduction of the double bond in the cyclohexene ring not only alters the molecule's flexibility but also provides a functional handle for further chemical modification, expanding its utility.[3] This guide serves as a technical resource for professionals seeking to leverage the unique properties of this compound, providing the foundational knowledge for its synthesis, characterization, and application.
Molecular Structure and Stereochemistry
The defining feature of cis-cyclohex-4-ene-1,2-diamine is the relative orientation of its two amino groups. They are positioned on the same face of the cyclohexene ring, a configuration established during its synthesis.
Conformational Analysis
The presence of the C=C double bond forces the six-membered ring into a half-chair conformation . This is a direct consequence of the sp² hybridization of the olefinic carbons, which flattens that portion of the ring. X-ray crystallographic studies of its precursor, cis-4-cyclohexene-1,2-dicarboxylic acid, confirm this conformational preference in the solid state.[4] In this arrangement, the two substituents on the adjacent sp³ carbons (C1 and C2) can occupy pseudo-axial and pseudo-equatorial positions, leading to a dynamic equilibrium in solution.
Chirality and Stereoisomers
cis-Cyclohex-4-ene-1,2-diamine is a chiral molecule. Although the cis form itself is a meso compound if unsubstituted, the introduction of two identical amino groups at the 1 and 2 positions creates a plane of symmetry, rendering the racemic mixture achiral overall. However, the individual enantiomers, (1R,2S)- and (1S,2R)-cyclohex-4-ene-1,2-diamine, are chiral and optically active. The resolution of these enantiomers is critical for applications in asymmetric catalysis, where a single enantiomer is required to produce an enantiomerically pure product.
The molecule's structure can be visualized as follows:
Caption: 2D structure of cis-cyclohex-4-ene-1,2-diamine.
Synthesis and Physicochemical Properties
The most reliable and stereocontrolled synthesis of this diamine begins with a classic organometallic reaction: the Diels-Alder cycloaddition. This approach ensures the cis stereochemistry is locked in from the start.
Synthetic Pathway: A Diels-Alder Approach
The causality behind this synthetic choice is rooted in the concerted, pericyclic mechanism of the Diels-Alder reaction, which stereospecifically forms the cis-adduct.[5]
Caption: General synthetic route to cis-cyclohex-4-ene-1,2-diamine.
Experimental Protocol: Synthesis of the Precursor
This protocol details the synthesis of the stable anhydride precursor, adapted from established methods.[6]
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Reactant Setup: In a 50-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine butadiene sulfone (forms 1,3-butadiene in situ) and maleic anhydride in a 1.1:1 molar ratio.
-
Solvent Addition: Add a high-boiling solvent such as xylene or toluene to facilitate heat transfer and mixing.
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Reaction: Heat the mixture under reflux. The butadiene sulfone thermally decomposes, releasing sulfur dioxide gas (use a fume hood) and 1,3-butadiene, which is immediately trapped by maleic anhydride in a [4+2] cycloaddition.
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Monitoring: The reaction progress can be monitored by the cessation of SO₂ evolution. Typically, reflux for 20-30 minutes is sufficient.
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Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the cis-4-cyclohexene-1,2-dicarboxylic anhydride product.
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Purification: Collect the crystals by vacuum filtration, wash with cold petroleum ether to remove residual solvent, and air dry. The purity can be confirmed by melting point determination (literature value: 105-106°C).[5]
The conversion of the resulting dicarboxylic acid or anhydride to the diamine can be achieved through several established routes, such as the Curtius or Hofmann rearrangements, or by reduction of the corresponding diamide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Physicochemical Properties
The properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [7] |
| Molecular Weight | 112.17 g/mol | [7] |
| CAS Number | 129884-37-3 | [7] |
| Physical Form | Liquid or low-melting solid | [8] |
| Stereochemistry | cis | [8] |
| Solubility | Soluble in water and polar organic solvents | [8] |
Comprehensive Characterization Workflow
A multi-technique approach is essential for the unambiguous structural validation of cis-cyclohex-4-ene-1,2-diamine. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure.
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¹H NMR Spectroscopy:
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Causality: The chemical environment of each proton determines its resonance frequency (chemical shift). Protons on the double bond are deshielded by the π-electron system and appear downfield.
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Expected Resonances:
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Olefinic Protons (H4, H5): A multiplet around 5.5-6.0 ppm.
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Methine Protons (H1, H2): A multiplet around 3.0-3.5 ppm, adjacent to the electron-withdrawing amino groups.
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Allylic Protons (H3, H6): Multiplets in the range of 2.0-2.5 ppm.
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Amine Protons (NH₂): A broad singlet, the position of which is concentration and solvent dependent, typically between 1.5-3.0 ppm. It will exchange with D₂O.
-
-
Self-Validation: The integration of these peaks should correspond to a 2:2:4:4 proton ratio, confirming the presence of all hydrogen atoms.
-
-
¹³C NMR Spectroscopy:
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Causality: The hybridization and electronic environment dictate the carbon chemical shifts. sp² carbons of the alkene are downfield compared to the sp³ carbons.
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Expected Resonances (based on precursor data[9]):
-
Olefinic Carbons (C4, C5): ~125 ppm.
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Methine Carbons (C1, C2): ~40-50 ppm.
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Allylic Carbons (C3, C6): ~25-30 ppm.
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-
-
2D NMR (COSY):
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Purpose: To establish proton-proton coupling and thus confirm connectivity.
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Expected Correlations: A COSY spectrum would show cross-peaks between H1/H6, H1/H2, H2/H3, and H3/H4, mapping out the spin system of the entire ring and validating the proposed structure.
-
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation patterns, confirming the elemental composition.
-
Technique: Electrospray Ionization (ESI) is ideal for this amine, as it readily accepts a proton to form the [M+H]⁺ ion.
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Expected Ion: For C₆H₁₂N₂, the expected monoisotopic mass is 112.10. ESI-MS should show a prominent peak at m/z 113.1 (the [M+H]⁺ ion).
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Fragmentation: While detailed fragmentation depends on the ionization method, a common fragmentation pathway for cyclic amines is the loss of ammonia (NH₃) or cleavage of the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
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Causality: Molecular vibrations (stretching, bending) absorb infrared radiation at characteristic frequencies.
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Key Diagnostic Peaks (based on precursor data[9]):
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N-H Stretch: A medium to strong, often broad, absorption in the 3300-3500 cm⁻¹ region, characteristic of primary amines.
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C-H Stretch (sp²): A sharp peak just above 3000 cm⁻¹ (~3020-3050 cm⁻¹).
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C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
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C=C Stretch: A medium intensity peak around 1640-1660 cm⁻¹.
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N-H Bend: A scissoring vibration around 1590-1650 cm⁻¹.
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Applications in Drug Development and Asymmetric Catalysis
The structural and electronic properties of cis-cyclohex-4-ene-1,2-diamine make it a highly sought-after ligand and synthetic intermediate.
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Asymmetric Catalysis: As a C₂-symmetric bidentate ligand, it can coordinate to transition metals like Ruthenium, Rhodium, or Iridium. The resulting chiral complexes are highly effective catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The rigid backbone ensures that the chiral information is effectively transmitted to the substrate during the catalytic cycle.[10]
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Pharmaceutical Scaffolding: The diamine serves as a constrained and stereochemically defined scaffold. It can be incorporated into larger molecules to control their three-dimensional shape, which is critical for molecular recognition and binding to biological targets like enzymes or receptors. Its saturated counterpart, DACH, is the cornerstone of the anticancer drug Oxaliplatin, highlighting the clinical relevance of this structural class.[11][12] The double bond offers a site for further functionalization, allowing for the synthesis of diverse compound libraries in drug discovery programs.
Conclusion
cis-Cyclohex-4-ene-1,2-diamine is a molecule whose strategic value is derived directly from its well-defined structural and stereochemical properties. Its synthesis, anchored by the stereospecificity of the Diels-Alder reaction, provides reliable access to a versatile chiral building block. A rigorous and multi-faceted characterization strategy, combining NMR, MS, and IR spectroscopy, is paramount to validating its structure and purity. This comprehensive understanding empowers researchers, scientists, and drug development professionals to confidently employ this diamine as a powerful tool in the creation of novel catalysts and next-generation therapeutics.
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